1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine synthesis pathway
1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine, a valuable building block in contemporary drug discovery. The presence of the fluoropyridine moiety and the constrained cyclopropylamine scaffold makes this compound a desirable component for modulating the physicochemical and pharmacological properties of lead compounds. This document delves into the strategic synthesis, focusing on the pivotal Kulinkovich-Szymoniak reaction for the construction of the primary cyclopropylamine. We will explore the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss critical process parameters. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development.
Introduction: The Significance of Fluorinated Cyclopropylamines in Medicinal Chemistry
The incorporation of fluorine atoms and cyclopropane rings into molecular scaffolds is a widely employed strategy in modern medicinal chemistry. Fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The cyclopropyl group, as a conformationally restricted bioisostere of larger aliphatic groups, can enhance potency and selectivity while improving metabolic profiles. The target molecule, 1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine, synergistically combines these features, making it an attractive building block for the synthesis of novel therapeutic agents. The synthesis of such primary cyclopropylamines, however, can be challenging, often requiring multi-step sequences.[1] This guide focuses on an efficient and direct approach utilizing a titanium-mediated cyclopropanation reaction.
Retrosynthetic Strategy
A logical retrosynthetic analysis of the target molecule points towards the disconnection of the cyclopropane ring, identifying 3-Fluoropyridine-2-carbonitrile as the key starting material. The formation of the cyclopropylamine from the nitrile can be achieved via a Kulinkovich-Szymoniak reaction, which utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide.
Caption: Retrosynthetic analysis of 1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine.
Synthesis of the Key Precursor: 3-Fluoropyridine-2-carbonitrile
The successful synthesis of the target molecule hinges on the availability of the precursor, 3-Fluoropyridine-2-carbonitrile. This intermediate can be prepared through various methods, with a common route involving the nucleophilic aromatic substitution of a suitable leaving group on the pyridine ring. For instance, a Sandmeyer-type reaction from 2-amino-3-fluoropyridine or a substitution reaction on a 2-halo-3-fluoropyridine derivative can be employed. 3-Fluoro-2-pyridinecarbonitrile is a known building block used in the synthesis of pharmaceuticals and materials for organic electronics.[2]
A plausible and documented approach involves the dehydration of the corresponding amide, 3-fluoropyridine-2-carboxamide. This amide can be synthesized from 3-fluoropyridine.
Experimental Protocol: Synthesis of 3-Fluoropyridine-2-carbonitrile
A two-step procedure starting from a commercially available fluoropyridine derivative is often practical.
Step 1: Synthesis of 5-Bromo-3-fluoro-pyridine-2-carboxylic acid amide This intermediate provides a handle for further modifications if desired, but for the direct synthesis, a non-brominated starting material would be used. For the purpose of this guide, we will focus on the direct cyanation.
Step 2: Dehydration to 5-Bromo-3-fluoro-pyridine-2-carbonitrile A mixture of 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide and sodium chloride in dichloromethane is treated with phosphorus oxychloride (POCl3) and refluxed.[3] After workup and purification, the desired nitrile is obtained.[3]
For the synthesis of the non-brominated analogue, 3-fluoropicolinamide would be the direct precursor.
The Core Transformation: Kulinkovich-Szymoniak Cyclopropanation
The Kulinkovich-Szymoniak reaction is a powerful modification of the original Kulinkovich reaction, which was developed for the synthesis of cyclopropanols from esters.[4][5] This variant allows for the direct synthesis of primary cyclopropylamines from nitriles.[6] The reaction involves the treatment of a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide, followed by the addition of a Lewis acid.[6][7]
Reaction Mechanism
The generally accepted mechanism proceeds through several key steps:
-
Formation of a Dialkyltitanium Species: Two equivalents of the Grignard reagent (e.g., ethylmagnesium bromide) react with the titanium(IV) alkoxide (e.g., Ti(O-iPr)4) to form a thermally unstable dialkyltitanium compound.[4]
-
Formation of the Titanacyclopropane: This dialkyltitanium species undergoes β-hydride elimination to release an alkane (e.g., ethane) and form a titanacyclopropane intermediate. This is the key reactive species in the cyclopropanation.
-
Reaction with the Nitrile: The titanacyclopropane acts as a 1,2-dicarbanion equivalent and adds to the nitrile group, forming a five-membered azatitanacycle.[6]
-
Lewis Acid-Promoted Ring Contraction: In the absence of a strong Lewis acid, the reaction may predominantly yield ketones after hydrolysis.[6] The addition of a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), facilitates the contraction of the azatitanacycle to form the desired primary cyclopropylamine.[6][7]
Caption: Mechanism of the Kulinkovich-Szymoniak reaction.
Critical Reaction Parameters and Optimization
The success of the Kulinkovich-Szymoniak reaction is highly dependent on several factors:
| Parameter | Recommended | Rationale & Insights |
| Titanium Source | Ti(O-iPr)4 or ClTi(O-iPr)3 | Ti(O-iPr)4 is commonly used and commercially available. ClTi(O-iPr)3 can sometimes offer improved reactivity. Stoichiometric amounts are typically required.[5][6] |
| Grignard Reagent | Ethylmagnesium bromide or chloride | Grignard reagents with β-hydrogens are necessary for the formation of the titanacyclopropane.[5] Two equivalents are needed for the formation of the active titanium species. |
| Lewis Acid | BF3·OEt2 | A strong Lewis acid is crucial for the efficient ring contraction of the azatitanacycle intermediate to the cyclopropylamine.[7] |
| Solvent | Diethyl ether (Et2O) or Tetrahydrofuran (THF) | Anhydrous ethereal solvents are essential due to the moisture-sensitive nature of the Grignard and titanium reagents. |
| Temperature | Room temperature | The reaction is typically carried out at room temperature.[1] |
| Stoichiometry | Nitrile:Ti(IV):Grignard ≈ 1:1:2.2 | A slight excess of the Grignard reagent is often used to ensure complete formation of the active titanium species. |
Experimental Protocol
Caution: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents.
-
Reaction Setup: To a solution of 3-Fluoropyridine-2-carbonitrile (1.0 eq) and titanium(IV) isopropoxide (1.1 eq) in anhydrous diethyl ether, add a solution of ethylmagnesium bromide (2.2 eq) in diethyl ether dropwise at room temperature.
-
Reaction Progression: Stir the resulting mixture at room temperature for several hours until the consumption of the starting material is observed by TLC or LC-MS analysis.
-
Lewis Acid Addition: Cool the reaction mixture in an ice bath and add boron trifluoride etherate (BF3·OEt2) (1.5 eq) dropwise.
-
Quenching and Workup: After stirring for an additional period, quench the reaction by the slow addition of an aqueous base (e.g., 10% NaOH).[8]
-
Isolation: Filter the resulting mixture through a pad of celite to remove inorganic salts. The filter cake should be washed thoroughly with diethyl ether.
-
Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine.
Conclusion
The synthesis of 1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine can be efficiently achieved through a pathway centered around the Kulinkovich-Szymoniak reaction. This titanium-mediated cyclopropanation of 3-Fluoropyridine-2-carbonitrile offers a direct and reliable route to this valuable fluorinated building block. Careful control of reaction parameters, particularly the stoichiometry of the reagents and the use of a Lewis acid, is critical for obtaining good yields. This guide provides a solid foundation for researchers and scientists to successfully synthesize this and related cyclopropylamines for applications in drug discovery and development.
References
-
Friedrich, J., Dolg, M., Gansäuer, A., Geich-Gimbel, D., & Lauterbach, T. (2005). A combined theoretical and experimental study of efficient and fast titanocene-catalyzed 3-exo cyclizations. Journal of the American Chemical Society, 127(19), 7071–7077. [Link]
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792–1793. [Link]
-
Friedrich, J., Dolg, M., Gansäuer, A., Geich-Gimbel, D., & Lauterbach, T. (2005). A combined theoretical and experimental study of efficient and fast titanocene-catalyzed 3-exo cyclizations. PubMed, 15884950. [Link]
-
Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. [Link]
-
de Meijere, A., Kozhushkov, S. I., & Savchenko, A. I. (2004). Titanium-Mediated Syntheses of Cyclopropylamines. ResearchGate. [Link]
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. PubMed, 12820384. [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. [Link]
-
Laroche, C., Bertus, P., & Szymoniak, J. (2003). Titanium-Mediated Synthesis of Bicyclic Cyclopropylamines from Unsaturated Nitriles. ResearchGate. [Link]
-
Lee, J., Kim, H., & Cha, J. K. (2005). On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles. PubMed Central. [Link]
-
WordPress. (n.d.). Kulinkovich Cyclopropanation. [Link]
-
Faler, C. A., & Joullié, M. M. (2007). The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues. PubMed, 17447776. [Link]
-
Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. [Link]
-
Lee, J., & Cha, J. K. (2007). Olefin Exchange-Mediated Cyclopropanation of Nitriles with Homoallylic Alcohols. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
-
Wikipedia. (n.d.). Kulinkovich reaction. [Link]
-
Gansäuer, A., & Friedrich, J. (2018). Titanocene‐Catalyzed [2+2] Cycloaddition of Bisenones and Comparison with Photoredox Catalysis and Established Methods. PubMed Central. [Link]
-
Laroche, C., Harakat, D., Bertus, P., & Szymoniak, J. (2005). Studies on the titanium-catalyzed cyclopropanation of nitriles. Organic & Biomolecular Chemistry, 3(19), 3484–3487. [Link]
-
Organic Chemistry Portal. (n.d.). kulinkovich reaction - Literature. [Link]
-
Gansäuer, A., & Bluhm, H. (2001). Titanocene Catalysed 5-exo Cyclisations of Unsaturated Epoxides- Reagent Control in Radical Chemistry. ResearchGate. [Link]
-
Gansäuer, A., & Bluhm, H. (2000). Titanocene‐Catalysed Electron Transfer‐Mediated Opening of Epoxides. ResearchGate. [Link]
-
Beier, P., & Pastyříková, T. (2015). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PubMed Central. [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
Sereda, O., & Mykhailiuk, P. K. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13547–13554. [Link]
- Author. (n.d.). Synthetic Methods towards 1-Substituted Cyclopropylamines. Source.
-
Sandin, P., & Schaal, W. (2007). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PubMed Central. [Link]
- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
-
Faler, C. A., Cao, B., & Joullié, M. M. (2005). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. Arkivoc. [Link]
- Author. (n.d.).
- Author. (n.d.). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Source.
- Author. (n.d.).
-
Poissy, J., & Tlili, A. (2018). Synthesis of Fluorinated Amines: A Personal Account. PubMed Central. [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
- Author. (n.d.). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Source.
Sources
- 1. Studies on the titanium-catalyzed cyclopropanation of nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ossila.com [ossila.com]
- 3. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 6. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 7. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 8. On the Stereochemistry of the Kulinkovich Cyclopropanation of Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
